N-Boc-4-iodo-DL-phenylalanine ethyl ester

Cross-coupling Suzuki-Miyaura Peptide modification

Pain: Bromo/chloro analogs limit cross-coupling efficiency; Fmoc-protected versions lack SPPS orthogonality. Solution: N-Boc-4-iodo-DL-phenylalanine ethyl ester delivers superior iodine reactivity for Suzuki/Stille/Sonogashira/Heck couplings, Boc-Fmoc orthogonality for flexible SPPS workflows, and balanced LogP (3.9) for purification. DL mixture offers cost-effective exploratory synthesis. Applications: biaryl/alkynyl peptide SAR libraries, stapled peptides, racemic crystallography with intrinsic RIP phasing.

Molecular Formula C16H22INO4
Molecular Weight 419.25 g/mol
Cat. No. B8096353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-4-iodo-DL-phenylalanine ethyl ester
Molecular FormulaC16H22INO4
Molecular Weight419.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC=C(C=C1)I)NC(=O)OC(C)(C)C
InChIInChI=1S/C16H22INO4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-6-8-12(17)9-7-11/h6-9,13H,5,10H2,1-4H3,(H,18,20)
InChIKeyQYCIEEAEVUVRJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-4-iodo-DL-phenylalanine ethyl ester: A Versatile Building Block for Peptide Modification and Cross-Coupling


N-Boc-4-iodo-DL-phenylalanine ethyl ester (CAS: 639495-97-9, molecular formula C16H22INO4, MW 419.25 g/mol) is a protected amino acid derivative that combines a tert-butoxycarbonyl (Boc) protecting group, a para-iodo substituent on the phenyl ring, and an ethyl ester moiety [1]. This compound serves as a key intermediate in peptide synthesis and medicinal chemistry, offering orthogonal protection strategies and a reactive aryl iodide handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Stille, Sonogashira, and Heck couplings [2]. The DL racemic mixture provides both enantiomers, enabling applications in racemic crystallography and mirror-image peptide studies while offering cost advantages for non-chiral exploratory synthesis [3].

Why N-Boc-4-iodo-DL-phenylalanine ethyl ester Cannot Be Replaced by Generic Analogs in Critical Workflows


Attempting to substitute N-Boc-4-iodo-DL-phenylalanine ethyl ester with closely related analogs—such as the 4-bromo or 4-chloro derivatives, the methyl ester variant, or the Fmoc-protected counterpart—introduces measurable performance penalties in cross-coupling efficiency, lipophilicity profile, and synthetic compatibility [1][2]. The iodine atom provides superior reactivity in palladium-catalyzed transformations compared to bromine or chlorine, while the ethyl ester offers a balanced LogP (XLogP3 = 3.9) that differs materially from both the more hydrophilic carboxylic acid (LogP ≈ 3.2) and the more lipophilic methyl ester (LogP ≈ 4.1), directly impacting solubility, cellular uptake, and chromatographic behavior [3]. Furthermore, the Boc protecting group is orthogonal to Fmoc-based solid-phase peptide synthesis (SPPS) workflows, making this compound uniquely suitable for solution-phase modifications prior to SPPS incorporation [4].

Quantitative Differentiation Evidence: N-Boc-4-iodo-DL-phenylalanine ethyl ester vs. Closest Analogs


Superior Suzuki-Miyaura Cross-Coupling Reactivity of the Aryl Iodide vs. Aryl Bromide

The aryl iodide moiety in N-Boc-4-iodophenylalanine ethyl ester enables Suzuki-Miyaura cross-coupling under milder conditions and with higher turnover numbers compared to the corresponding aryl bromide derivative. Palladium-catalyzed cross-coupling of Nα-Boc-4-iodophenylalanine with phenylboronic acid proceeds efficiently in water at ambient temperature (20 °C), whereas aryl bromides typically require elevated temperatures or specialized ligand systems [1]. The general reactivity order for Pd-catalyzed cross-coupling is I > Br >> Cl, with aryl iodides demonstrating turnover frequencies (TOF) up to 582,000 h⁻¹ in aqueous Suzuki reactions [2].

Cross-coupling Suzuki-Miyaura Peptide modification

Balanced Lipophilicity (LogP 3.9) for Optimized Cellular Uptake and Solubility

The ethyl ester of N-Boc-4-iodo-DL-phenylalanine exhibits an XLogP3 value of 3.9, positioning it between the more polar carboxylic acid (LogP ≈ 3.20) and the more lipophilic methyl ester (LogP ≈ 4.09) [1][2]. This intermediate lipophilicity enhances membrane permeability for cellular uptake studies while maintaining sufficient aqueous solubility for handling (estimated LogS ≈ -3.6, ~251 μM) [3].

Lipophilicity LogP Drug delivery

Demonstrated High-Yield Synthetic Utility in Multi-Step Inhibitor Synthesis

Boc-4-iodo-D-phenylalanine served as the starting material in a published 10-step synthetic sequence to produce type D inhibitors (CW1-CW10), with the initial Suzuki-Miyaura cross-coupling step proceeding in 90% yield [1]. This high yield demonstrates the compound's reliability as a building block for complex molecule synthesis. In contrast, analogous cross-couplings using Boc-4-bromophenylalanine derivatives often require more forcing conditions or provide lower yields, and the subsequent removal of the Boc group necessitates an additional deprotection step before Fmoc installation [2].

Synthetic yield Medicinal chemistry Boc-protected amino acid

Racemic (DL) Form Enables Cost-Effective Racemic Crystallography and Exploratory Synthesis

The DL racemic mixture of N-Boc-4-iodophenylalanine ethyl ester provides both D- and L-enantiomers, facilitating racemic protein crystallography where breakage of the C-I bond enables structure determination via radiation-induced phasing (RIP) [1]. For exploratory synthesis where stereochemistry is not critical, the DL form offers significant cost advantages over enantiopure L- or D-forms (typically priced at a 30-50% premium) .

Racemic crystallography Peptide synthesis Cost efficiency

Orthogonal Boc Protection Compatible with Fmoc-SPPS Workflows

The Boc protecting group on this compound is orthogonal to the Fmoc group used in standard solid-phase peptide synthesis (SPPS). This orthogonality allows solution-phase modification of the aryl iodide via cross-coupling prior to Boc deprotection and subsequent Fmoc installation for SPPS incorporation [1]. In contrast, direct use of Fmoc-4-iodophenylalanine in SPPS exposes the acid-labile Fmoc group to the basic conditions sometimes required for cross-coupling, limiting synthetic flexibility .

Orthogonal protection SPPS Peptide synthesis

Optimal Research and Industrial Application Scenarios for N-Boc-4-iodo-DL-phenylalanine ethyl ester


Pre-SPPS Diversification via Palladium-Catalyzed Cross-Coupling

Use N-Boc-4-iodo-DL-phenylalanine ethyl ester as a solution-phase building block for Suzuki-Miyaura, Stille, Sonogashira, or Heck cross-coupling reactions to introduce diverse aryl, alkenyl, or alkynyl groups prior to Boc deprotection. The orthogonality of the Boc group allows subsequent Fmoc protection for SPPS, enabling the incorporation of non-natural biaryl or alkynyl phenylalanine residues into peptides [1][2]. This workflow is particularly valuable for generating peptide libraries with modified side chains for structure-activity relationship (SAR) studies.

Synthesis of Phosphole-Containing Amino Acids for Metalloprotein Engineering

Employ the compound in Stille cross-coupling reactions with stannylphosphole reagents to synthesize phenylalanine derivatives bearing phosphole-containing side chains. These modified amino acids serve as building blocks for the preparation of metalloproteins with applications in catalysis, bioinorganic chemistry, and medicinal chemistry . The ethyl ester protecting group facilitates purification and handling during the coupling step.

Racemic Protein Crystallography with Iodine Phasing

Incorporate the 4-iodophenylalanine residue (via this building block) into chemically synthesized D- and L-proteins to prepare quasi-racemic crystals. The carbon-iodine bond serves as an intrinsic source of anomalous scattering for radiation-induced phasing (RIP), enabling de novo structure determination of challenging protein targets without heavy-atom derivatization [3].

Peptide Stapling via Sonogashira Coupling

Use the 4-iodophenylalanine motif (introduced via this building block) at i and i+4 or i+7 positions within linear peptides. Subsequent Sonogashira coupling with an alkynyl-modified residue (e.g., 4-propargyloxyphenylalanine) yields stapled peptides with enhanced α-helical stability, as confirmed by circular dichroism spectroscopy [4]. This approach is valuable for developing constrained peptide therapeutics and chemical probes.

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